モノ-6-O-(p-トルエンスルホニル)-β-シクロデキストリン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

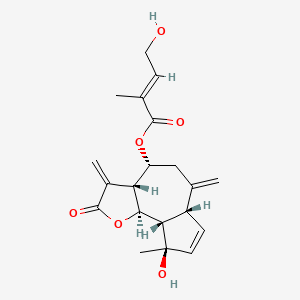

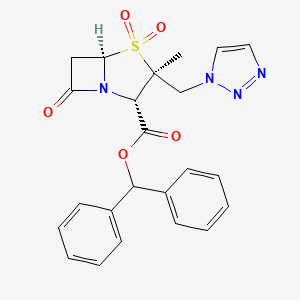

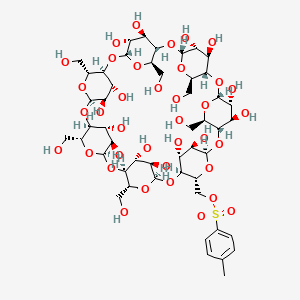

Mono-6-O-(p-toluenesulfonyl)-beta-cyclodextrin is a modified cyclodextrin derivative. Cyclodextrins are cyclic oligosaccharides composed of glucose units linked by alpha-1,4-glycosidic bonds. The modification involves the substitution of a hydroxyl group at the 6th position of the beta-cyclodextrin with a p-toluenesulfonyl group. This compound is known for its ability to form inclusion complexes with various guest molecules, enhancing their solubility and stability .

科学的研究の応用

Mono-6-O-(p-toluenesulfonyl)-beta-cyclodextrin has a wide range of applications in scientific research:

作用機序

Target of Action

Mono-6-O-(p-toluenesulfonyl)-beta-cyclodextrin, also known as Mono-(6-p-toluenesulfonyl)-|A-cyclodextrin, primarily targets metals such as iron and copper . These metals play crucial roles in various biological processes, including enzymatic reactions, oxygen transport, and electron transfer.

Mode of Action

This compound acts as a metal chelator , binding to metals such as iron and copper . By binding to these metals, it can influence the activities of enzymes that require these metals for their function.

Biochemical Pathways

The compound has been shown to inhibit the enzyme activities of mucopolysaccharidosis, naglu, and glycosidase . These enzymes are involved in the breakdown of large sugar molecules and their inhibition can lead to the accumulation of these molecules, affecting various biochemical pathways.

Result of Action

The result of the action of Mono-6-O-(p-toluenesulfonyl)-beta-cyclodextrin is the inhibition of certain enzyme activities, leading to changes in the concentrations of large sugar molecules in the body . This can have various molecular and cellular effects, depending on the specific pathways that these enzymes are involved in.

生化学分析

Biochemical Properties

Mono-6-O-(p-toluenesulfonyl)-beta-cyclodextrin plays a crucial role in biochemical reactions due to its unique structure. It acts as a metal chelator, binding to metals such as iron and copper . This compound has been shown to inhibit the enzyme activities of mucopolysaccharidosis, naglu, and glycosidase . The interactions between Mono-6-O-(p-toluenesulfonyl)-beta-cyclodextrin and these enzymes are primarily inhibitory, affecting their catalytic activities and altering biochemical pathways.

Cellular Effects

Mono-6-O-(p-toluenesulfonyl)-beta-cyclodextrin influences various cellular processes. It has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. By binding to specific biomolecules, this compound can modulate the activity of enzymes and proteins within the cell, leading to changes in cellular function. For instance, its metal chelating properties can disrupt metal-dependent enzymatic activities, thereby affecting metabolic processes .

Molecular Mechanism

The molecular mechanism of Mono-6-O-(p-toluenesulfonyl)-beta-cyclodextrin involves its ability to form inclusion complexes with target molecules. This compound can bind to specific sites on enzymes and proteins, inhibiting or activating their functions. The binding interactions are often mediated by the hydrophobic cavity of the cyclodextrin, which encapsulates the target molecule. Additionally, Mono-6-O-(p-toluenesulfonyl)-beta-cyclodextrin can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Mono-6-O-(p-toluenesulfonyl)-beta-cyclodextrin can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that Mono-6-O-(p-toluenesulfonyl)-beta-cyclodextrin remains stable under specific storage conditions, but its activity may decrease over extended periods . Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in enzyme activities and metabolic pathways.

Dosage Effects in Animal Models

The effects of Mono-6-O-(p-toluenesulfonyl)-beta-cyclodextrin vary with different dosages in animal models. At lower doses, this compound can effectively modulate enzyme activities and cellular functions without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including disruptions in metabolic processes and cellular damage . Threshold effects are also noted, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity.

Metabolic Pathways

Mono-6-O-(p-toluenesulfonyl)-beta-cyclodextrin is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in metabolic flux and metabolite levels. By binding to specific enzymes, this compound can alter their catalytic activities, leading to changes in the concentrations of metabolites and the overall metabolic balance within the cell .

Transport and Distribution

The transport and distribution of Mono-6-O-(p-toluenesulfonyl)-beta-cyclodextrin within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be taken up by cells through endocytosis and distributed to various cellular compartments. Its localization and accumulation within specific tissues depend on the presence of binding proteins and transporters that facilitate its movement across cellular membranes .

Subcellular Localization

Mono-6-O-(p-toluenesulfonyl)-beta-cyclodextrin exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. The activity and function of this compound are influenced by its subcellular localization, as it interacts with different biomolecules in various cellular environments .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Mono-6-O-(p-toluenesulfonyl)-beta-cyclodextrin typically involves the reaction of beta-cyclodextrin with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of Mono-6-O-(p-toluenesulfonyl)-beta-cyclodextrin follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography techniques .

化学反応の分析

Types of Reactions

Mono-6-O-(p-toluenesulfonyl)-beta-cyclodextrin undergoes various chemical reactions, including:

Substitution Reactions: The p-toluenesulfonyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.

Oxidation and Reduction: These reactions may involve reagents like hydrogen peroxide for oxidation or sodium borohydride for reduction.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile used in substitution reactions. For example, reacting Mono-6-O-(p-toluenesulfonyl)-beta-cyclodextrin with an amine can yield an amino-cyclodextrin derivative .

類似化合物との比較

Similar Compounds

Mono-6-O-(p-toluenesulfonyl)-alpha-cyclodextrin: Similar to the beta form but with a different ring size, leading to different inclusion properties.

Mono-6-Iodo-6-deoxy-beta-cyclodextrin: Another modified cyclodextrin with an iodine atom at the 6th position, used for different applications.

Uniqueness

Mono-6-O-(p-toluenesulfonyl)-beta-cyclodextrin is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to form stable inclusion complexes with a wide range of guest molecules makes it particularly valuable in various fields of research and industry .

特性

IUPAC Name |

[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecahydroxy-5,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-10-yl]methyl 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H76O37S/c1-13-2-4-14(5-3-13)87(70,71)72-12-21-42-28(62)35(69)49(79-21)85-41-20(11-55)77-47(33(67)26(41)60)83-39-18(9-53)75-45(31(65)24(39)58)81-37-16(7-51)73-43(29(63)22(37)56)80-36-15(6-50)74-44(30(64)23(36)57)82-38-17(8-52)76-46(32(66)25(38)59)84-40-19(10-54)78-48(86-42)34(68)27(40)61/h2-5,15-69H,6-12H2,1H3/t15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URYLJCBFCXEADB-XISQNVKBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2C3C(C(C(O2)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O3)C(C9O)O)CO)CO)CO)CO)CO)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@@H]3[C@@H]([C@H]([C@H](O2)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@H](O3)[C@@H]([C@H]9O)O)CO)CO)CO)CO)CO)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H76O37S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1289.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbiMidate](/img/structure/B1631283.png)